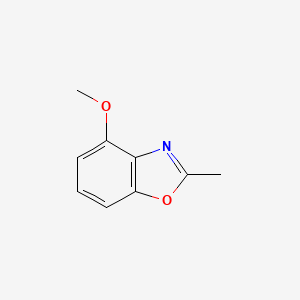

4-Methoxy-2-methylbenzoxazole

Overview

Description

4-Methoxy-2-methylbenzoxazole is a chemical compound with the molecular formula C9H9NO2 . It is a type of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including this compound, often involves chemical reactions between the material being analyzed (the analyte) and a reagent that is added to the analyte . The specific synthesis process for this compound is not explicitly mentioned in the available resources.Chemical Reactions Analysis

Benzoxazole derivatives, including this compound, undergo various chemical reactions. These reactions often involve the use of a reagent and result in the formation of new compounds . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The specific physical and chemical properties of this compound are not provided in the available resources.Scientific Research Applications

Organic Synthesis and Chemical Properties

In the realm of organic chemistry, derivatives of 4-Methoxy-2-methylbenzoxazole have been synthesized and characterized to understand their structural and chemical behaviors. For instance, derivatives of griseofulvin, including compounds with methoxybenzoate structures, have been isolated from marine endophytic fungi, showcasing moderate antitumor and antimicrobial activities (Xia et al., 2011). Such studies are fundamental in discovering new chemical entities with potential pharmaceutical applications.

Medicinal Chemistry and Pharmacological Activities

This compound derivatives have been explored for their pharmacological properties, including antitumor, antimicrobial, and anti-tubercular activities. Research into the synthesis and biological evaluation of new compounds targeting tubulin inhibitors revealed the antiproliferative effects of these derivatives, highlighting their potential as antimitotic agents (Romagnoli et al., 2008). Furthermore, studies on lichen-derived compounds have shown that semi-synthetic derivatives exhibit significant antimycobacterial activity, indicating potential therapeutic applications against tuberculosis (Tatipamula & Vedula, 2019).

Materials Science and Nanotechnology

In materials science, the encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release has been investigated (Hong, Oh, & Choy, 2008). This approach demonstrates the utility of this compound derivatives in developing nanomaterials for the food industry, enabling innovative ways to enhance flavor retention and delivery.

Safety and Hazards

While specific safety and hazard information for 4-Methoxy-2-methylbenzoxazole is not available, general safety measures for handling chemical substances include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a cool, well-ventilated place .

Mechanism of Action

Target of Action

4-Methoxy-2-methylbenzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .

Mode of Action

For instance, some benzoxazole derivatives have been found to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction can lead to changes in cell structure and function, potentially contributing to the compound’s pharmacological effects .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities , indicating that they may interfere with the biochemical pathways associated with these conditions.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect

Result of Action

Some benzoxazole derivatives have shown promising bioactivities, such as antimicrobial and anticancer activities . These activities suggest that this compound may have similar effects, potentially leading to changes at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can all affect the compound’s action . Understanding these environmental influences is crucial for optimizing the use of this compound and other similar compounds.

properties

IUPAC Name |

4-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSILNBMCGMRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)

![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)